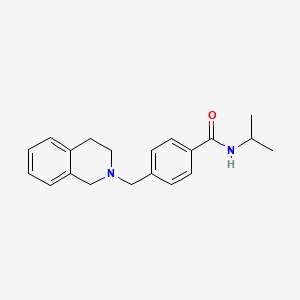
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide, also known as DIBO, is a small molecule inhibitor that has been widely used in scientific research. DIBO has been found to have a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is not fully understood, but it is believed to act by inhibiting the activation of the NF-κB pathway. This compound has been shown to bind to the Cys38 residue of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. This compound has also been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is its specificity for the NF-κB pathway. This makes it a useful tool for studying the role of this pathway in various biological processes. However, this compound has some limitations, including its relatively low potency and the fact that it can be toxic at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, the use of this compound as a tool to study the role of the NF-κB pathway in various biological processes is likely to continue to be an important area of research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been extensively used in scientific research. This compound has a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Its specificity for the NF-κB pathway makes it a useful tool for studying the role of this pathway in various biological processes. Future research on this compound is likely to focus on the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide involves a multi-step process that includes the preparation of several intermediates. The first step involves the preparation of 3,4-dihydroisoquinoline, which is then reacted with formaldehyde and an amine to form the key intermediate, 3,4-dihydro-2(1H)-isoquinolinylmethylamine. This intermediate is then reacted with N-isopropylbenzamide to form this compound.
Applications De Recherche Scientifique
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is its use as an inhibitor of the NF-κB pathway. The NF-κB pathway is a key regulator of inflammation and immune responses, and this compound has been shown to inhibit the activation of this pathway in various cell types.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)21-20(23)18-9-7-16(8-10-18)13-22-12-11-17-5-3-4-6-19(17)14-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXWNFBXYTVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

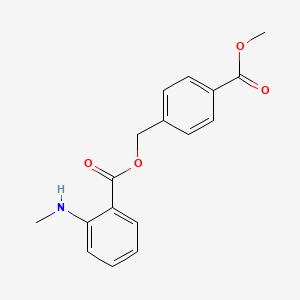
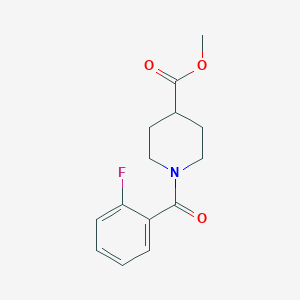
cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
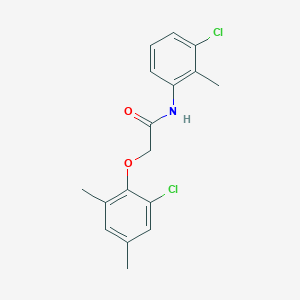
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)


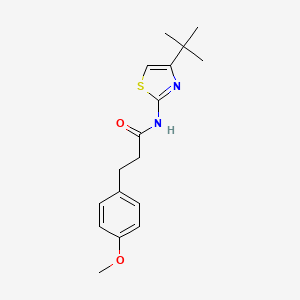
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)